molecular formula C12H16O B8453705 5-Methoxy-1,1-dimethylindane CAS No. 1131-36-8

5-Methoxy-1,1-dimethylindane

Cat. No. B8453705
Key on ui cas rn: 1131-36-8
M. Wt: 176.25 g/mol
InChI Key: DVIQJHKQDUMLBP-UHFFFAOYSA-N
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Patent
US07214824B2

Procedure details

To a stirred solution of 5-methoxy-1,1-dimethylindane (941 mg, 5.34 mmol) in anhydrous dichloromethane (20 ml) was added 1.0 M boron tribromide dichloromethane solution (10.7 ml, 10.7 mmol) via a syringe at −78° C. The mixture was warmed to ambient temperature and stirred for 1.5 hours. The mixture was quenched with water (15 ml) and extracted with dichloromethane. The combined solution was washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give 878 mg of the crude 1,1-dimethylindan-5-ol as a gray solid.
Quantity
941 mg
Type
reactant
Reaction Step One
Name
boron tribromide dichloromethane
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8]([CH3:13])([CH3:12])[CH2:7][CH2:6]2.ClCCl.B(Br)(Br)Br>ClCCl>[CH3:12][C:8]1([CH3:13])[C:9]2[C:5](=[CH:4][C:3]([OH:2])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
941 mg
Type
reactant
Smiles
COC=1C=C2CCC(C2=CC1)(C)C
Name
boron tribromide dichloromethane
Quantity
10.7 mL
Type
reactant
Smiles
ClCCl.B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to separate solvent and sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(CCC2=CC(=CC=C12)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 878 mg
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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